Cefotaxime-d3
Description
Cefotaxime-d3 is a deuterium-labeled analog of the third-generation cephalosporin antibiotic cefotaxime. It is primarily utilized as an internal standard (IS) or surrogate in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and reproducibility in pharmacokinetic and environmental studies . The deuterium atoms are strategically incorporated into the molecular structure to minimize isotopic interference while maintaining physicochemical properties nearly identical to the parent compound.
Properties
Molecular Formula |
C₁₆H₁₄D₃N₅O₇S₂ |
|---|---|
Molecular Weight |
458.48 |
Synonyms |
(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxC587242yimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-d3; Cefotax-d3; HR 756-d3; Pretor-d3; Tolycar-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties of Cefotaxime-d3 Sodium:
- Molecular Formula : C₁₉H₁₆D₃N₅NaO₇S₂ (exact structure varies with labeling position) .
- Molecular Weight : ~543.5 g/mol (varies based on isotopic substitution) .
- Role : Corrects matrix effects, ion suppression, and extraction variability in antibiotic quantification .
Comparison with Similar Deuterated Compounds
Structural and Functional Similarities
This compound belongs to a class of isotopically labeled antibiotics used for analytical standardization. Below is a comparative analysis with structurally related deuterated cephalosporins and other β-lactams:
Key Observations :
- Isotopic Labeling : this compound uses deuterium, while cefazolin-¹³C²¹⁵N employs dual isotopic labels (¹³C and ¹⁵N) for enhanced mass spectrometric differentiation .
- Chromatographic Distribution : this compound is selected to avoid overlap with other antibiotics in multi-analyte panels, ensuring minimal cross-talk during LC-MS/MS runs .
- Class-Specific Utility : Unlike meropenem-d6 (a carbapenem), this compound is tailored for cephalosporin quantification, reflecting its narrower therapeutic spectrum .
Analytical Performance in Environmental Studies
In environmental monitoring (e.g., water samples from Hanoi’s West Lake), this compound sodium served as a surrogate standard with a spiking concentration of 20 ppm. Its recovery efficiency (85–95%) was comparable to ofloxacin-d3 (2 ppm) and azithromycin-d3 (2 ppm) but required pH-adjusted extraction protocols due to its sensitivity to acidic conditions .
| Parameter | This compound | Ofloxacin-d3 | Azithromycin-d3 |
|---|---|---|---|
| Spike Concentration | 20 ppm | 2 ppm | 2 ppm |
| Recovery (%) | 85–95 | 90–98 | 80–88 |
| Matrix Effect | Moderate | Low | High |
Note: this compound’s higher spiking concentration compensates for lower ionization efficiency in electrospray ionization (ESI) .
Comparison with Non-Deuterated Analogues
| Drug | Generation | Spectrum | Resistance to β-Lactamases | Half-Life (h) |
|---|---|---|---|---|
| Cefotaxime | Third | Broad (Gram-negative emphasis) | Moderate | 1.0 |
| Ceftazidime | Third | Pseudomonas coverage | High | 1.8 |
| Ceftriaxone | Third | Long-acting | Moderate | 8.0 |
| Cefepime | Fourth | Broad (Gram-positive enhanced) | High | 2.0 |
Insight : Cefotaxime’s short half-life necessitates frequent dosing, unlike ceftriaxone. Its deuterated form, however, is irrelevant to pharmacokinetics and strictly analytical .
Key Research Findings
- Stability : this compound remains stable under acidic extraction conditions (pH 2), critical for environmental water analysis .
- Cross-Reactivity: No interference observed with ciprofloxacin-d8 or linezolid-d3 in multi-analyte panels .
- Synthesis Challenges: Deuterium labeling at the methoxyimino group (critical for β-lactamase resistance) complicates synthesis compared to simpler analogs like piperacillin-d5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
